molecular formula C17H21NO6 B5293261 ETHYL 1-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETYL]PIPERIDINE-4-CARBOXYLATE

ETHYL 1-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETYL]PIPERIDINE-4-CARBOXYLATE

Cat. No.: B5293261
M. Wt: 335.4 g/mol
InChI Key: CKUVUXYBXDTCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a benzodioxole moiety linked to a piperidine ring via an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETYL]PIPERIDINE-4-CARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the benzodioxole moiety, which is then reacted with an appropriate acetylating agent to form the intermediate. This intermediate is subsequently coupled with a piperidine derivative under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETYL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 1-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETYL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds share the benzodioxole moiety and have shown anticancer activity.

    BENZODIOXOLE DERIVATIVES: These compounds are known for their COX inhibitory and cytotoxic properties.

Uniqueness

ETHYL 1-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETYL]PIPERIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 1-[2-(1,3-benzodioxol-5-yloxy)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO6/c1-2-21-17(20)12-5-7-18(8-6-12)16(19)10-22-13-3-4-14-15(9-13)24-11-23-14/h3-4,9,12H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUVUXYBXDTCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728126
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.